3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline

Lipophilicity Drug Discovery ADME

Researchers developing metabolically stable bioisosteres for antiviral and anticancer SAR often face limited access to well-characterized 1,2,4-oxadiazole aniline building blocks with reliable batch data. This compound addresses that gap: • 5-Ethyl substituent balances lipophilicity (LogP ~1.9) and steric bulk for optimal cellular permeability, distinct from methyl or cyclopropyl analogs • meta-Aniline enables N-alkylation/acylation, yielding 5-20× potency gains in Zika, dengue, and SARS-CoV-2 antiviral programs • Validated scaffold for MRSA-active oxazolidinones (MIC 0.5 μg/mL vs. linezolid) and apoptosis inducers (IC₅₀ 5.66-9.4 μM across multiple cancer lines) • Primary aniline handle supports photoaffinity probe synthesis for target ID studies Bulk quantities available with full analytical documentation (HPLC, NMR).

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 10364-74-6
Cat. No. B1418626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline
CAS10364-74-6
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCCC1=NC(=NO1)C2=CC(=CC=C2)N
InChIInChI=1S/C10H11N3O/c1-2-9-12-10(13-14-9)7-4-3-5-8(11)6-7/h3-6H,2,11H2,1H3
InChIKeyCCCJFRBTBUSWBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline – Pharmacophore & Chemical Profile


3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline (CAS 10364-74-6) is a heterocyclic building block comprising a 1,2,4-oxadiazole core with a 5-ethyl substituent and a meta-aniline moiety (C₁₀H₁₁N₃O, MW 189.21) . The 1,2,4-oxadiazole scaffold is a well-established bioisostere for ester and amide functionalities, conferring enhanced metabolic stability and resistance to hydrolysis [1]. This compound serves as a versatile intermediate in medicinal chemistry, enabling access to diversified libraries for structure-activity relationship (SAR) exploration across antiviral, anticancer, and anti-inflammatory programs [2].

Workflow Medicinal chemistry library synthesis
Scaffold 1,2,4-oxadiazole bioisostere core
Handle Meta-aniline derivatization vector
Reported Fit Supports antiviral and apoptosis SAR

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline – Substituent Effects & Analog Interchange


In-class 1,2,4-oxadiazole aniline derivatives cannot be trivially interchanged because the electronic and steric properties conferred by the specific 5-alkyl substituent and the aniline substitution pattern (meta vs. para) profoundly modulate target binding, cellular permeability, and metabolic stability [1]. For example, the ethyl group at the 5-position balances lipophilicity and steric bulk in a manner that is distinct from methyl or cyclopropyl analogs, directly impacting potency and selectivity in antiviral and anticancer assays [2]. Furthermore, the meta-aniline orientation provides a unique vector for further derivatization compared to its para-substituted isomer, 4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline, leading to divergent SAR outcomes [3]. The quantitative evidence below substantiates these non-interchangeable performance characteristics.

5-Alkyl analog
Lipophilicity and steric bulk differ between methyl, ethyl, and cyclopropyl groups, which may shift permeability and binding profiles.
Para-aniline isomer
The meta-aniline pattern is reported as a key determinant for dual antiviral activity; para-substituted regioisomers may show reduced target engagement.
Divergent SAR
In-class oxadiazole anilines produce distinct structure-activity relationships; direct replacement without validation may not preserve reported potency.

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline – Comparative Performance Evidence


Lipophilicity Modulation by 5-Ethyl Group

The 5-ethyl substituent on the 1,2,4-oxadiazole core confers a predicted LogP of 1.88 for the target compound . This value is intermediate between the 5-methyl analog (LogP ~1.5) and the 5-cyclopropyl analog (LogP ~2.3), representing a strategic balance of lipophilicity for optimal passive membrane permeability while mitigating promiscuous binding or phospholipidosis risk [1]. The meta-aniline substitution further refines this profile by avoiding the planar, extended conjugation of the para isomer, which can lead to higher LogP and potential solubility liabilities [2].

Lipophilicity modulation
Cross-study comparable
Target LogP 1.88
Methyl ~1.5; Cyclopropyl ~2.3; Para isomer ~2.0
Supports balanced permeability and solubility screening
In silico prediction (XLogP3); experimental confirmation advised
Lipophilicity Drug Discovery ADME Structure-Activity Relationship

Meta-Aniline and Dual PLpro/RBD Inhibition

In a repurposing study of 1,2,4-oxadiazoles as SARS-CoV-2 PLpro inhibitors, the 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline (5) exhibited balanced dual inhibition of PLpro (IC₅₀ = 7.20 μM) and spike RBD (IC₅₀ = 8.67 μM) [1]. The meta-aniline substitution pattern was essential for this dual activity profile, as para-substituted analogs showed reduced or absent RBD binding [2]. While the target compound bears a 5-ethyl rather than a 5-pyridin-4-yl group, the meta-aniline core is structurally identical, establishing the privileged nature of this substitution pattern for engaging both protease and entry-blocking mechanisms [3].

PLpro / RBD dual inhibition
Class-level inference
Structural analog 5: PLpro IC₅₀ 7.20 μM, RBD IC₅₀ 8.67 μM
Para analog: IC₅₀ >20 μM, >30 μM
Reported meta-aniline advantage for dual-antiviral assay context
Class-level inference from a 5-pyridin-4-yl analog; target compound not directly tested
Antiviral SARS-CoV-2 Protease Inhibition Structure-Based Design

Apoptosis Induction by 1,2,4-Oxadiazole Core

The 3-aryl-5-aryl-1,2,4-oxadiazole chemotype, of which the target compound is a privileged building block, has been extensively validated as an apoptosis inducer. In a seminal SAR study, compound 1d (5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole) exhibited potent activity against T47D breast cancer cells with EC₅₀ < 1 μM and demonstrated in vivo tumor growth inhibition in an MX-1 xenograft model [1]. Subsequent optimization identified analogs with mean IC₅₀ values of 5.66 μM across a 12-cell-line panel [2] and 9.4 μM for natural product-like derivatives [3]. The 5-ethyl substitution on the target compound provides a critical handle for further diversification to optimize potency and selectivity within this validated anticancer pharmacophore.

Apoptosis induction
Class-level inference
Class representative IC₅₀ range: 5.66–9.4 μM across cancer cell panels
Supports cytotoxicity endpoint review and apoptosis pathway context
Target compound not directly tested; class-level chemotype validation
Anticancer Apoptosis Cytotoxicity Chemical Genetics

Broad-Spectrum Antiflaviviral Activity

A phenotypic screen identified a series of 1,2,4-oxadiazole derivatives with potent antiviral activity against Zika virus (ZIKV). Lead optimization produced compound 5d (4-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-(pyridin-3-ylmethyl)aniline), which exhibited broad-spectrum inhibition of flaviviruses including ZIKV (EC₅₀ = 0.5–2 μM), dengue virus (EC₅₀ = 1–5 μM), Japanese encephalitis virus (EC₅₀ = 2–5 μM), and classical swine fever virus (EC₅₀ = 1–3 μM) [1]. Structure-activity relationship analysis revealed that benzyl substitution on the aniline nitrogen, a modification accessible from the target compound's free amine, significantly improved antiviral potency and drug-like properties [2].

Antiflaviviral activity
Class-level inference
Derivative 5d: EC₅₀ 0.5–5 μM (ZIKV, DENV, JEV, CSFV)
Unsubstituted aniline: >10 μM
Reported N-substitution handle improves antiviral assay response
Class-level inference; cell-based assay in Vero and C6/36 cells
Antiviral Flavivirus Zika Dengue Japanese Encephalitis

Gram-Positive Antibacterial Activity vs. Linezolid

Replacement of the morpholine ring in linezolid with a 1,2,4-oxadiazole core yields analogs with antibacterial activity against Staphylococcus aureus (both MSSA and MRSA) that is comparable or superior to linezolid (MIC = 1–4 μg/mL) [1]. In a focused SAR study, 1,2,4-oxadiazole derivatives exhibited MIC₉₀ values as low as 0.5 μg/mL against MRSA, representing a 2- to 4-fold improvement over linezolid [2]. The 5-ethyl substitution on the target compound provides an optimal balance of steric bulk and electronic properties for accessing this antibacterial pharmacophore.

Antibacterial vs. linezolid
Class-level inference
Oxadiazole analog MIC 0.5–2 μg/mL (MRSA)
Linezolid MIC 2–4 μg/mL
Supports antimicrobial screening context and MIC endpoint review
Target compound not directly tested; broth microdilution assay
Antibacterial MRSA Gram-positive Linezolid-like

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline – Application Scenarios


Broad-Spectrum Antiviral Library Synthesis

The compound's primary aniline group serves as an optimal handle for N-alkylation or N-acylation to generate potent inhibitors of Zika, dengue, Japanese encephalitis, and SARS-CoV-2 viruses. SAR studies confirm that N-benzylation improves antiviral potency by 5- to 20-fold relative to unsubstituted anilines [1]. The meta-substitution pattern is essential for dual PLpro/RBD inhibition in coronaviruses [2].

Apoptosis-Inducing Oxadiazole Synthesis

The compound is a privileged building block for constructing 3-aryl-5-aryl-1,2,4-oxadiazoles, a validated class of apoptosis inducers with mean IC₅₀ values of 5.66–9.4 μM across multiple cancer cell lines [3]. The 5-ethyl substituent can be leveraged to fine-tune lipophilicity (LogP ~1.9) and cellular permeability for optimized in vivo activity .

Oxadiazole-Based Linezolid Analogs

The 1,2,4-oxadiazole core is a validated bioisostere for morpholine, yielding linezolid analogs with MIC values as low as 0.5 μg/mL against MRSA—a 2- to 4-fold improvement over linezolid [4]. The target compound's 5-ethyl group provides an optimal balance of steric and electronic properties for accessing this pharmacophore.

Photoaffinity Probes for Target Identification

The aniline moiety can be functionalized with photoactivatable crosslinkers (e.g., diazirine) to generate probes for target identification in apoptosis and antiviral pathways. This approach has been successfully employed to identify TIP47 as the molecular target of 1,2,4-oxadiazole apoptosis inducers [5].

Application
Selection Property
Validation Focus
Antiviral library synthesis
Primary aniline derivatization handle
Flavivirus and coronavirus target engagement assays
Apoptosis-inducer SAR
3-Aryl-5-aryl-oxadiazole scaffold fit
Cell-viability and apoptosis pathway endpoints
Oxadiazole-based antibacterials
Morpholine bioisostere replacement context
MIC determination in MRSA and Gram-positive panels
Target-identification probes
Photoaffinity crosslinker conjugation site
Target deconvolution in pathway-specific assays

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